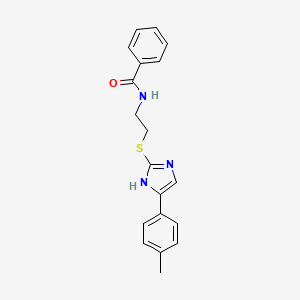

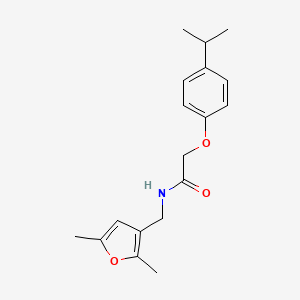

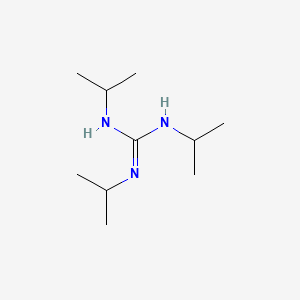

![molecular formula C15H14F4N2O2S B2763709 N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-34-2](/img/structure/B2763709.png)

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "FB-Ts" and has been extensively studied for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Fluoroamine Synthesis via Chiral Cyclic Sulfamidates

Research demonstrates the utility of cyclic sulfamidates, related to sulfamides, in the synthesis of fluoroamines. These compounds serve as intermediates in fluorination reactions, highlighting their relevance in the synthesis of fluoroamine derivatives. For instance, Posakony and Tewson (2002) employed cyclic sulfamidates as substrates in fluorination reactions to synthesize N-benzyl fluoroamines, showcasing the compounds' role in organic synthesis and potential in producing fluorine-containing pharmaceuticals and agrochemicals (J. Posakony & T. Tewson, 2002).

Novel Insecticides

Another application area is in the development of novel insecticides. For example, flubendiamide, a compound with distinct fluorine substitutions, exhibits strong insecticidal activity against lepidopterous pests. This suggests that compounds like "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" could have applications in the development of new pesticides, leveraging the unique properties conferred by their fluorine content (Masanori Tohnishi et al., 2005).

Inhibitors of L-asparagine Biosynthesis

The potential of sulfonamide analogues as inhibitors of specific enzymes, such as L-asparagine synthetase, highlights another application domain. By acting as enzyme inhibitors, these compounds could be relevant in therapeutic contexts, possibly in cancer treatment or other diseases where enzyme inhibition is beneficial (S. Brynes, G. Burckart, & M. Mokotoff, 1978).

Electrophilic Fluorination

The synthesis of alpha-fluorosulfonamides through electrophilic fluorination showcases the chemical versatility of sulfamide compounds. This method, employing N-fluorobenzenesulfonimide as a fluorinating agent, underscores the potential for "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" in fluorination chemistry, possibly aiding in the development of fluorine-modified pharmaceuticals and chemicals (B. Hill, Yong Liu, & Scott D. Taylor, 2004).

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-[3-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O2S/c16-14-7-2-1-5-12(14)10-21-24(22,23)20-9-11-4-3-6-13(8-11)15(17,18)19/h1-8,20-21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSCTHMUUDPNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

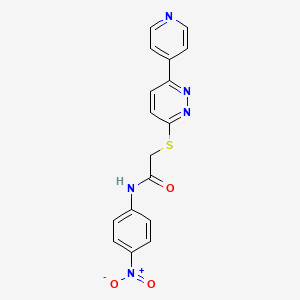

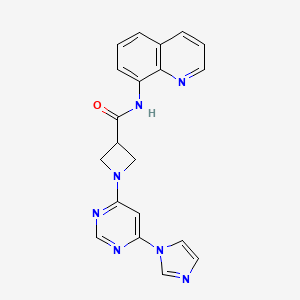

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

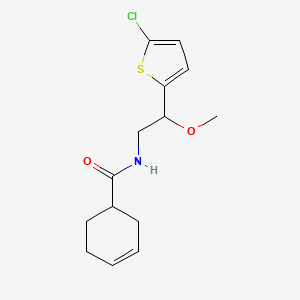

![2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2763643.png)

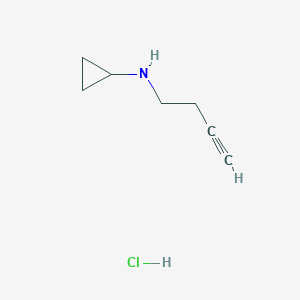

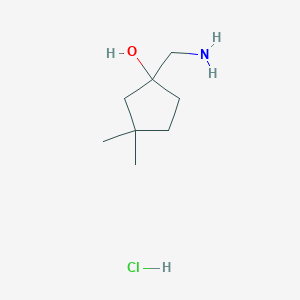

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)

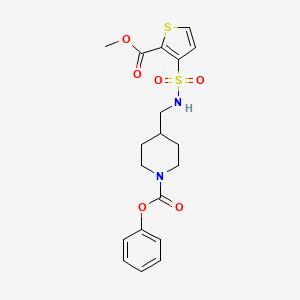

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)